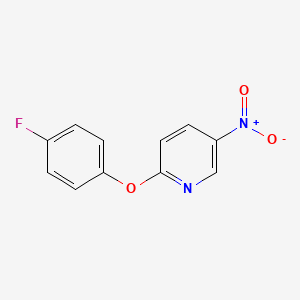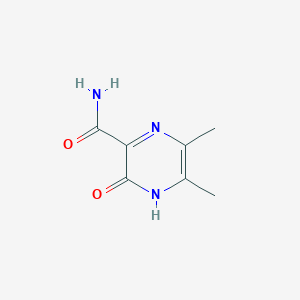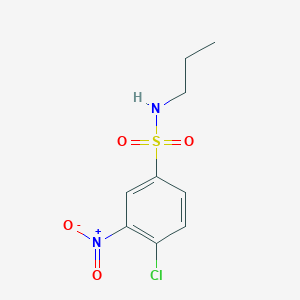
Gamma-nonanolide
Vue d'ensemble
Description
elongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity and minty taste.
Applications De Recherche Scientifique
1. Analyse des composés volatils du chêne dans le vin La gamma-nonanolide a été utilisée dans l'analyse quantitative des composés volatils du chêne dans le vin rouge vieilli. Cette analyse est réalisée à l'aide d'une méthode d'extraction en phase solide en espace de tête couplée à la GC-MS, qui permet d'identifier et de quantifier la présence de divers composés qui contribuent au profil aromatique des vins vieillis en fûts de chêne .
Essais enzymatiques
Ce composé sert de substrat dans les essais enzymatiques de la paraoxonase-1 sérique (PON1). La PON1 est une enzyme associée aux lipoprotéines de haute densité (HDL) dans le plasma et possède des propriétés antioxydantes importantes pour la santé cardiovasculaire .
Synthèse du 4-hydroxynonanal
En synthèse organique, la this compound est utilisée pour produire le 4-hydroxynonanal, un composé d'intérêt en raison de son rôle de produit de la peroxydation lipidique et de ses effets biologiques potentiels. La synthèse implique la réduction de la this compound par l'hydrure de diisobutylaluminium dans le toluène .
Développement des parfums
Le composé est également important dans le domaine du développement des parfums, où son profil aromatique unique peut être exploité pour créer de nouveaux parfums ou rehausser des parfums existants. Son potentiel dans ce domaine est mis en évidence par son inclusion dans les bibliothèques et les bases de données d'arômes .
Évaluation des additifs alimentaires et des contaminants
Le 2-nonénoate de gamma-lactone a été évalué par le Comité mixte FAO/OMS d'experts en additifs alimentaires (JECFA) pour sa sécurité en tant qu'additif alimentaire et contaminant, afin de garantir sa pertinence pour une utilisation dans des applications alimentaires .
Études de biosynthèse microbienne
La recherche sur la biosynthèse microbienne a identifié les gamma-lactones, y compris la this compound, comme des produits de cultures fongiques. Ces études peuvent conduire à une meilleure compréhension de la synthèse des produits naturels et d'applications potentielles en biotechnologie .
Polymérisation par ouverture de cycle
Le composé est impliqué dans les processus de polymérisation par ouverture de cycle (ROP), en particulier avec les gamma-lactones, qui sont importantes pour la création de polymères aux propriétés spécifiques pour diverses applications industrielles .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as butenolides , which are dihydrofurans with a carbonyl group at the C2 carbon atom . These compounds often interact with various enzymes and receptors in the body, influencing biochemical processes.
Pharmacokinetics
The compound is soluble in non-polar solvents but insoluble in water , which may influence its absorption and distribution in the body. Its specific gravity is between 0.982 and 0.986 , which may also affect its pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nonenoic acid gamma-lactone. Its solubility characteristics suggest that it may be more effective in non-polar environments . Additionally, factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
2-Nonenoic acid gamma-lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be involved in the biosynthesis of gamma-lactones, which are cyclic esters of hydroxy fatty acids . Enzymes such as desaturases and elongases are crucial in the metabolic pathways involving 2-Nonenoic acid gamma-lactone. These enzymes facilitate the conversion of oleic acid into linoleic acid and the formation of long-chain fatty acids, respectively . The interactions between 2-Nonenoic acid gamma-lactone and these enzymes are essential for its role in biochemical reactions.
Cellular Effects
2-Nonenoic acid gamma-lactone influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in gene expression, impacting cellular functions such as growth, differentiation, and apoptosis . Additionally, 2-Nonenoic acid gamma-lactone can modulate cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Nonenoic acid gamma-lactone exerts its effects through binding interactions with biomolecules. The compound’s lactone ring structure allows it to interact with specific enzymes and receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. The molecular mechanism of 2-Nonenoic acid gamma-lactone involves its ability to modulate the activity of key enzymes involved in metabolic pathways, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nonenoic acid gamma-lactone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Nonenoic acid gamma-lactone is relatively stable under standard laboratory conditions . Prolonged exposure or storage may lead to degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, depending on its stability and concentration .
Dosage Effects in Animal Models
The effects of 2-Nonenoic acid gamma-lactone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.
Metabolic Pathways
2-Nonenoic acid gamma-lactone is involved in several metabolic pathways, including the biosynthesis of gamma-lactones and fatty acid metabolism . Enzymes such as desaturases and elongases play a key role in these pathways, facilitating the conversion of fatty acids into gamma-lactones. The compound’s interaction with these enzymes affects metabolic flux and the levels of metabolites within the cell . Understanding the metabolic pathways involving 2-Nonenoic acid gamma-lactone is essential for elucidating its biochemical and physiological roles.
Transport and Distribution
Within cells and tissues, 2-Nonenoic acid gamma-lactone is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells and tissues . The distribution of 2-Nonenoic acid gamma-lactone can influence its biological activity and efficacy, as its concentration in specific cellular compartments determines its interaction with target biomolecules.
Subcellular Localization
2-Nonenoic acid gamma-lactone exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures such as the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with enzymes and receptors, thereby modulating its biological effects.
Propriétés
IUPAC Name |
2-pentyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSZHJBUODOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865022 | |
| Record name | 5-Pentylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Minty fruit-like aroma | |
| Record name | 2-Nonenoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Nonenoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.982-0.986 | |
| Record name | 2-Nonenoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21963-26-8 | |
| Record name | 4-Hydroxy-2-nonenoic acid lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21963-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021963268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pentylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-pentylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ464RW03R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Nonenoic acid gamma-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)




![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)
